(2E,4Z)-4-bromo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)penta-2,4-dienenitrile
Description
(2E,4Z)-4-bromo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)penta-2,4-dienenitrile is a complex organic compound characterized by its unique structure, which includes a bromine atom, a phenyl group, and a thiazole ring
Properties
Molecular Formula |
C20H13BrN2S |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
(2E,4Z)-4-bromo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)penta-2,4-dienenitrile |
InChI |
InChI=1S/C20H13BrN2S/c21-18(11-15-7-3-1-4-8-15)12-17(13-22)20-23-19(14-24-20)16-9-5-2-6-10-16/h1-12,14H/b17-12+,18-11- |
InChI Key |
AIUDKQVJJQVCKE-WDTMJSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)\Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-4-bromo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)penta-2,4-dienenitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl groups and the bromine atom. The final step involves the formation of the penta-2,4-dienenitrile structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E,4Z)-4-bromo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)penta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(2E,4Z)-4-bromo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)penta-2,4-dienenitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,4Z)-4-bromo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)penta-2,4-dienenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2E,4Z)-4-bromo-5-phenyl-2-(4-methylphenyl-1,3-thiazol-2-yl)penta-2,4-dienenitrile
- (2E,4Z)-4-chloro-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)penta-2,4-dienenitrile
Uniqueness
(2E,4Z)-4-bromo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)penta-2,4-dienenitrile is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom and the thiazole ring distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
